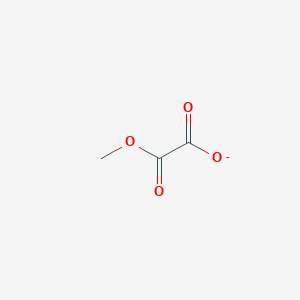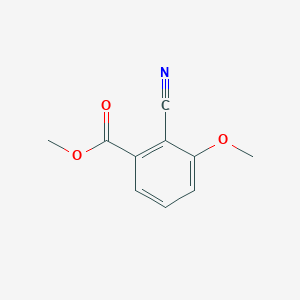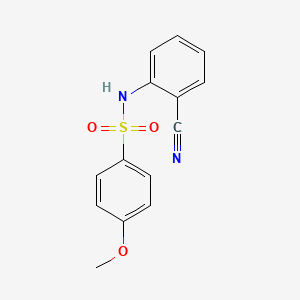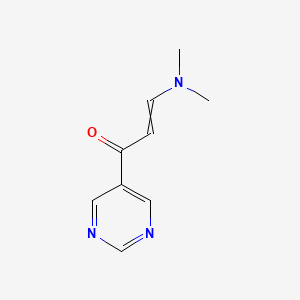
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one is an organic compound that features a pyrimidine ring attached to a propene chain with a dimethylamino group
Métodos De Preparación
The synthesis of 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one typically involves the reaction of pyrimidine derivatives with propene compounds under specific conditions. One common method involves the use of hydrothermal treatment, where the reactants are subjected to high temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include diisopropylzinc, which is known for its role in asymmetric autocatalysis . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and other complex structures.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its interactions with biological molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism by which 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one exerts its effects involves its ability to act as an asymmetric autocatalyst. This means that the compound can catalyze its own formation in an enantioselective manner, leading to the amplification of chirality . The molecular targets and pathways involved in this process include interactions with diisopropylzinc and other reagents that facilitate the autocatalytic cycle.
Comparación Con Compuestos Similares
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one can be compared with other pyrimidine derivatives and compounds that exhibit similar autocatalytic properties. Some similar compounds include:
5-Pyrimidyl phosphonic acid: Used in the synthesis of coordination polymers.
5-(Pyrimidyl)tetrazole: Known for its role in the formation of metal-tetrazolate networks.
The uniqueness of this compound lies in its specific structure and the ability to undergo asymmetric autocatalysis, which is not commonly observed in other similar compounds.
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-pyrimidin-5-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H11N3O/c1-12(2)4-3-9(13)8-5-10-7-11-6-8/h3-7H,1-2H3 |
Clave InChI |
GNNGOBBGXHJRBH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC(=O)C1=CN=CN=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
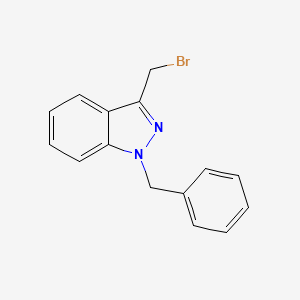
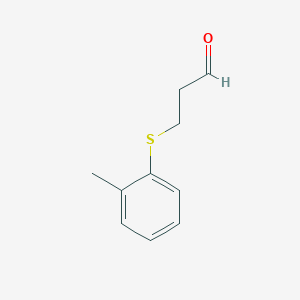
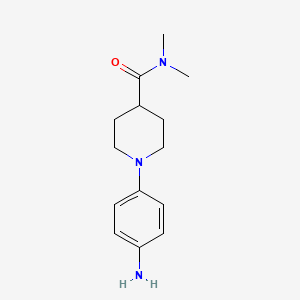
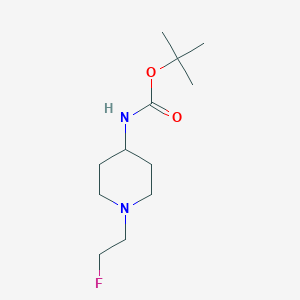
![N-(3,5-dimethylbenzo[d]isoxazol-6-yl)acetamide](/img/structure/B8757386.png)
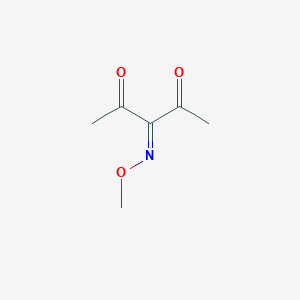
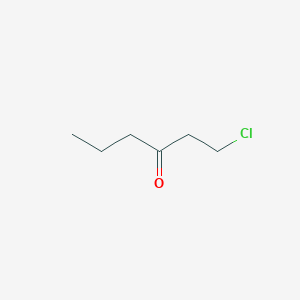
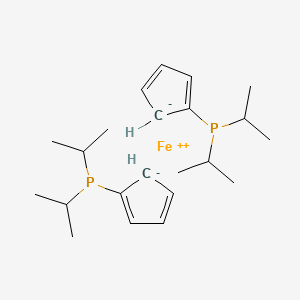
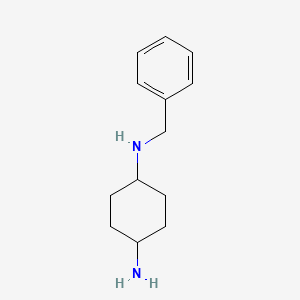
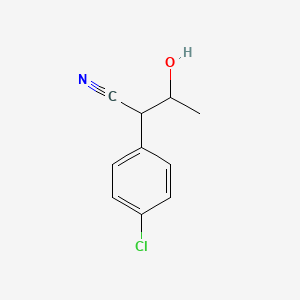
![Spiro[5.5]undecane-3,9-dione](/img/structure/B8757427.png)
